molecular formula C6H5BrN4 B13466896 6-bromo-8-methylTetrazolo[1,5-a]pyridine

6-bromo-8-methylTetrazolo[1,5-a]pyridine

Cat. No.: B13466896
M. Wt: 213.03 g/mol
InChI Key: JPWJWKXEVMJHKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine typically involves the reaction of 6-bromo-8-methylimidazo[1,2-a]pyridine with sodium azide under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or varying reaction times and temperatures.

Chemical Reactions Analysis

6-Bromo-8-methylTetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-methylTetrazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

6-Bromo-8-methylTetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-8-methyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H5BrN4/c1-4-2-5(7)3-11-6(4)8-9-10-11/h2-3H,1H3

InChI Key

JPWJWKXEVMJHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=N2)Br

Origin of Product

United States

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